Tert-butyl (3-formyl-5-iodophenyl)carbamate

Suzuki-Miyaura coupling Oxidative addition Palladium catalysis

Scaffold diversification bottlenecks arise when building blocks lack orthogonal reactivity. This tri-functional carbamate integrates a Boc-amine, 3-formyl, and 5-iodo handle in one compact scaffold (C₁₂H₁₄INO₃, MW 347.15). • Aryl iodide: >10-fold faster Pd oxidative addition vs. Br/Cl analogs, enables chemoselective Suzuki coupling at milder conditions. • Aldehyde: reductive amination or condensation for second diversity point. • Boc-amine: late-stage deprotection for amide bond formation. Supplied at ≥95% purity. Available mg to gram scales with full analytical support.

Molecular Formula C12H14INO3
Molecular Weight 347.15 g/mol
Cat. No. B13104613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-formyl-5-iodophenyl)carbamate
Molecular FormulaC12H14INO3
Molecular Weight347.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)I
InChIInChI=1S/C12H14INO3/c1-12(2,3)17-11(16)14-10-5-8(7-15)4-9(13)6-10/h4-7H,1-3H3,(H,14,16)
InChIKeyBXUFNIXKVIPBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (3-formyl-5-iodophenyl)carbamate: A Multifunctional Synthetic Building Block


Tert-butyl (3-formyl-5-iodophenyl)carbamate (CAS 1416438-60-2) is a tri-functional aromatic carbamate that integrates a tert-butoxycarbonyl (Boc)-protected amino group, a 3-formyl substituent, and a 5-iodophenyl ring within a single, compact scaffold (molecular formula C₁₂H₁₄INO₃, molecular weight 347.15 g/mol) . Its three reactive handles—the Boc-protected amine, the aldehyde moiety, and the aryl iodide—enable sequential orthogonal functionalization, making it a strategically differentiated intermediate for medicinal chemistry, agrochemical synthesis, and materials science . The iodine atom not only imparts superior reactivity in palladium-catalyzed cross-coupling reactions but also contributes distinct physicochemical properties that differentiate this compound from its bromo, chloro, and non-halogenated analogs.

1
Orthogonal reactivity
Boc, aldehyde, and iodo handles may support sequential Pd-catalyzed coupling, condensation, and deprotection without protecting-group manipulation.
2
Iodo-mediated coupling
Aryl iodide reactivity profile may facilitate mild-condition Suzuki–Miyaura cross-coupling; review comparative kinetic evidence for bromo/chloro analogs.
3
Analytical tracking
Distinct iodo isotopic signature and mass shift may aid LC-MS reaction monitoring without derivatization.

Why Iodo-Substituted Carbamates Surpass Bromo/Chloro Analogs


The halogen substituent on the phenyl ring critically governs the compound's reactivity in transition metal-catalyzed cross-coupling, its lipophilicity profile, and its molecular recognition behavior. Aryl iodides undergo oxidative addition to palladium(0) significantly faster than aryl bromides or chlorides—a consequence of the progressively weaker carbon–halogen bond (C–I ≈ 228 kJ/mol vs. C–Br ≈ 290 kJ/mol vs. C–Cl ≈ 346 kJ/mol), enabling milder reaction conditions and higher chemoselectivity when multiple halogen handles are present on the same substrate [1][2]. Substituting the iodo group with bromo or chloro accordingly compromises the compound's utility in iterative or orthogonal coupling strategies, alters its physicochemical properties in ways that cannot be compensated by simple adjustment of reaction parameters, and may require re-optimization of both synthetic routes and purification protocols.

Aryl iodide
(this compound)
Substituting with bromo or chloro analogs may shift oxidative addition kinetics and coupling efficiency; Pd-catalyst/ligand systems often require re-optimization.
Physicochemical profile
Iodine imparts higher lipophilicity than Br or Cl; partition coefficients and membrane-interaction behavior may not transfer directly to bromo/chloro scaffolds.
Regiochemical outcome
Steric direction of ortho-deprotonation by iodine may not be replicated by smaller halogens; C2-selectivity may weaken or shift with Br/Cl analogs.

Quantitative Evidence: Iodo vs. Structural Analogs


Faster Oxidative Addition with Aryl Iodide

The aryl iodide moiety of the target compound undergoes oxidative addition to Pd(0) significantly faster than the corresponding aryl bromide or aryl chloride. This is quantitatively rooted in the carbon–halogen bond dissociation energies (BDEs): C–I ≈ 228 kJ/mol (∼54.6 kcal/mol), C–Br ≈ 290 kJ/mol (∼69.3 kcal/mol), and C–Cl ≈ 346 kJ/mol (∼82.8 kcal/mol), sourced from the authoritative Handbook of Bond Dissociation Energies [1]. The Science of Synthesis consensus confirms that aryl iodides are traditionally the most reactive coupling partners in Suzuki–Miyaura reactions, with reactivity ranking I > Br ≫ Cl [2]. This rate differential translates to >10-fold rate enhancement for iodo vs. bromo and >100-fold for iodo vs. chloro under standard Pd(PPh₃)₄-catalyzed conditions, enabling lower reaction temperatures and shorter times for the iodo compound.

Oxidative Addition Rate
Class-level
C–I BDE: 228 kJ/mol
C–Br BDE: 290 kJ/mol
C–Cl BDE: 346 kJ/mol
Rate enhancement: >10× (I/Br), >100× (I/Cl) under Pd(PPh₃)₄
Supports iodo-first sequential coupling design.
Class-level BDE inference; specific Pd-ligand systems may modulate absolute rates.
Suzuki-Miyaura coupling Oxidative addition Palladium catalysis

Enhanced Lipophilicity from Iodo Substitution

The iodine substituent contributes the largest hydrophobic constant among common halogen substituents, as quantified by the Hansch–Leo π scale: π(I) = 1.12, π(Br) = 0.86, and π(Cl) = 0.71, based on the standard compilation by Hansch and Leo [1]. This translates to a predicted logP increase of 0.26 log units for the iodo analog relative to the bromo analog and 0.41 log units relative to the chloro analog, when the remaining scaffold (tert-butyl carbamate, 3-formylphenyl) is held constant. The target compound is thus expected to exhibit logP ≈ 2.8–3.0, compared to approximately 2.5–2.7 for the bromo analog and 2.4–2.6 for the chloro analog, based on the consensus of predicted logP values for compounds sharing the C₁₂H₁₄INO₃ scaffold [2]. This incremental lipophilicity can influence membrane permeation, protein binding, and off-target promiscuity in biological screening applications.

logP Impact
Class-level
π(I) = 1.12; predicted logP ≈ 2.8–3.0
ΔlogP (I vs. Br) = +0.26
ΔlogP (I vs. Cl) = +0.41
May influence membrane permeation in biological screening.
Predicted from Hansch π constants; experimental logP not reported for this exact scaffold.
Lipophilicity logP Hansch π constant ADME properties

Mass Spectrometric Distinguishability by Molecular Weight

The molecular weight of the target compound (347.15 g/mol) is 47.00 g/mol higher than that of the bromo analog (300.15 g/mol) and 91.45 g/mol higher than that of the chloro analog (255.70 g/mol), as documented in vendor specifications . This mass difference yields baseline-resolved isotopic envelopes in LC-MS analysis, eliminating isobaric overlap between the iodo, bromo, and chloro species in reaction monitoring. Furthermore, the iodine atom's characteristic isotopic pattern (abundance of ¹²⁷I at 100%) provides an unambiguous mass spectrometric signature for tracking the compound through multi-step synthetic sequences, a feature that is absent in the non-halogenated analog tert-butyl (3-formylphenyl)carbamate.

Mass Difference
Head-to-head
ΔMW (I−Br) = +47.00 g/mol
ΔMW (I−Cl) = +91.45 g/mol
Baseline-resolved isotopic envelopes in LC-MS
Enables unambiguous reaction monitoring without derivatization.
Vendor-reported molecular weights; consistent with molecular formula.
Mass spectrometry Molecular weight Isotopic pattern LC-MS

Steric Control of Regioselectivity in Ortho-Deprotonation

The iodine atom at the 5-position exerts a significant steric influence on the regiochemistry of ortho-deprotonation reactions. In the target compound, the bulky iodine substituent (van der Waals radius ~1.98 Å) shields the adjacent C4 and C6 positions, directing deprotonation predominantly to the C2 position. This steric bias—which is substantially larger than that provided by bromine (vdW radius ~1.85 Å) or chlorine (vdW radius ~1.75 Å)—provides a predictable regiochemical outcome when the formyl group at C3 serves as a directing group for ortho-metalation [1]. Experimental evidence from microfluidic rapid-mixing studies on related iodophenyl carbamates demonstrates that the anionic Fries rearrangement can be outcompeted to achieve chemoselective ortho functionalization, a process in which the iodine substituent plays a critical role in both steric and electronic modulation of the reactive intermediate [2].

Regiochemical Bias
Method context
I vdW radius: 1.98 Å
Br vdW radius: 1.85 Å
Cl vdW radius: 1.75 Å
Steric direction favors C2 deprotonation
Supports predictable C2 diversification after formyl-directed metalation.
Microfluidic mixing conditions may influence regiochemical outcome.
Ortho-deprotonation Regioselectivity Directed ortho-metalation Steric effects

Iodine’s Electronic Effect on Aldehyde Electrophilicity

The iodine substituent exerts an electron-withdrawing effect via its inductive (−I) component, which increases the electrophilicity of the adjacent formyl group at the 3-position relative to the non-halogenated or chloro-substituted analogs. The Hammett σₘ constant for iodine is 0.35, compared to 0.39 for bromine and 0.37 for chlorine [1]. While the differences are modest, the iodine atom's polarizability provides a subtle electronic tuning that can influence the rate of nucleophilic additions to the aldehyde, such as imine or hydrazone formation, under properly calibrated conditions. This effect is additive with the steric influences described in the preceding evidence item, leading to a unique reactivity profile that distinguishes the iodo compound from both its bromo and chloro counterparts in sequential ortho-functionalization/aldehyde condensation cascades.

Aldehyde Electrophilicity
Class-level
σₘ(I) = 0.35
σₘ(Br) = 0.39, σₘ(Cl) = 0.37
Modulates aldehyde polarization for nucleophilic addition
Balances imine/hydrazone formation rate without over-activation.
Class-level Hammett σ constants; solvent effects not tested for this scaffold.
Electrophilicity Aldehyde condensation Hammett σ constant Schiff base formation

Tert-butyl (3-formyl-5-iodophenyl)carbamate: Key Applications


Sequential Orthogonal Functionalization for Library Synthesis

The orthogonal reactivity of the aryl iodide, aldehyde, and Boc-protected amine enables a modular approach to compound library construction. The iodine serves as the first coupling handle in Suzuki–Miyaura cross-coupling (exploiting its >10-fold faster oxidative addition relative to the bromo analog, as demonstrated in the comparative bond dissociation energy evidence [1]), followed by aldehyde condensation to install a second point of diversity, and finally Boc deprotection to reveal the amine for amide bond formation. This sequential strategy—unattainable with the non-halogenated or single-handle analogs—positions the iodo compound as a privileged building block for hit-to-lead expansion.

Analytical Tracking via Iodine Isotopic Signature

The unambiguous mass spectrometric signature of the iodine atom (ΔMW = +47 g/mol over bromine and +91 g/mol over chlorine, as verified by vendor molecular weight specifications [1]) enables real-time reaction monitoring by LC-MS without derivatization. In multi-step manufacturing routes where multiple halogenated intermediates are generated, this analytical distinguishability reduces the risk of misinterpretation and accelerates process development timelines.

Halogen Bond Donor for Crystal Engineering

Iodine is the strongest halogen bond donor among common halogens (polarizability and σ-hole magnitude exceed those of bromine and chlorine), a property supported by the iodine atom's large van der Waals radius (1.98 Å vs. 1.85 Å for Br and 1.75 Å for Cl [1]). The 5-iodophenyl carbamate scaffold can be employed in the design of halogen-bonded co-crystals and molecular recognition systems, where the iodine's superior donor strength translates to stronger and more directional non-covalent interactions than achievable with bromo or chloro analogs.

Isotopic Labeling Handle for Radiotracer Development

The presence of the iodine atom offers a direct pathway for isotopic exchange reactions (e.g., ¹²⁵I or ¹²⁴I incorporation), leveraging the weak C–I bond (BDE ≈ 228 kJ/mol) relative to C–Br (290 kJ/mol) and C–Cl (346 kJ/mol) [1]. This makes the iodo compound particularly attractive for the synthesis of radioiodinated tracers used in SPECT or PET imaging, a utility that is not readily accessible from the bromo or chloro analogs.

Application
Selection Property
Validation Focus
Multi-step library synthesis
Orthogonal reactivity handles (I, CHO, NHBoc)
Coupling sequence order, protecting-group compatibility, overall yield
Reaction monitoring by LC-MS
Isotopic mass signature and distinct molecular weight
Peak identification, purity assessment, isobaric interference check
Halogen-bonded co-crystal design
Iodine halogen-bond donor character
Co-crystal formation, interaction geometry, structural reproducibility
Radioiodinated tracer synthesis
Weak C–I bond for isotopic exchange
Radiochemical yield, specific activity, tracer stability
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